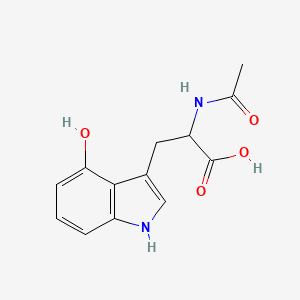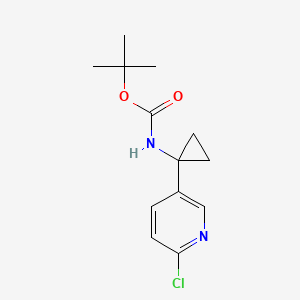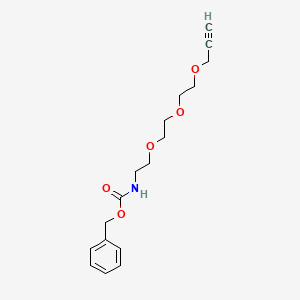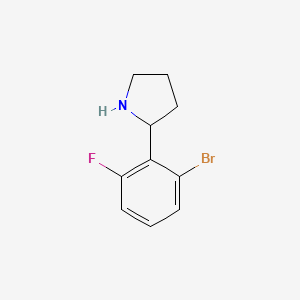
2-(2-Bromo-6-fluorophenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-6-fluorophenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 2-bromo-6-fluorophenyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates . The presence of both bromine and fluorine atoms in the phenyl ring can significantly influence the compound’s reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-fluorophenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.
Introduction of the 2-Bromo-6-fluorophenyl Group: The phenyl ring can be functionalized with bromine and fluorine atoms through electrophilic aromatic substitution reactions.
Coupling Reaction: The final step involves the coupling of the 2-bromo-6-fluorophenyl group with the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-6-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives or reduced to form tetrahydropyrrole derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation reactions using palladium on carbon or lithium aluminum hydride are common.
Cross-Coupling: Palladium catalysts, such as palladium acetate or palladium chloride, are used in the presence of a base like potassium carbonate or cesium carbonate.
Major Products
Substitution Reactions: Products include various substituted phenylpyrrolidines depending on the nucleophile used.
Oxidation and Reduction: Products include pyrrolidone and tetrahydropyrrole derivatives.
Cross-Coupling: Products include biaryl or diaryl derivatives with extended conjugation.
Aplicaciones Científicas De Investigación
2-(2-Bromo-6-fluorophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving pyrrolidine derivatives.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-6-fluorophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or ion channels, to exert its effects . The presence of the pyrrolidine ring can enhance binding affinity and selectivity through interactions with specific amino acid residues in the target protein . The bromine and fluorine atoms can further modulate the compound’s electronic properties and reactivity, influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Bromo-6-chlorophenyl)pyrrolidine: Similar structure but with a chlorine atom instead of fluorine.
2-(2-Fluoro-6-methylphenyl)pyrrolidine: Similar structure but with a methyl group instead of bromine.
2-(2-Bromo-6-methoxyphenyl)pyrrolidine: Similar structure but with a methoxy group instead of fluorine.
Uniqueness
2-(2-Bromo-6-fluorophenyl)pyrrolidine is unique due to the presence of both bromine and fluorine atoms in the phenyl ring. This combination can significantly influence the compound’s reactivity, electronic properties, and biological activity. The fluorine atom can enhance metabolic stability and lipophilicity, while the bromine atom can facilitate various substitution reactions .
Propiedades
Fórmula molecular |
C10H11BrFN |
|---|---|
Peso molecular |
244.10 g/mol |
Nombre IUPAC |
2-(2-bromo-6-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11BrFN/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2 |
Clave InChI |
OBIFVJJAWAAFGV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C2=C(C=CC=C2Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


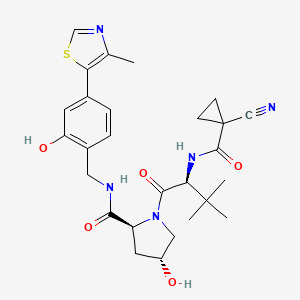
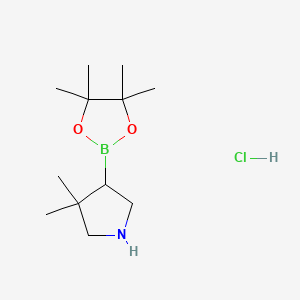
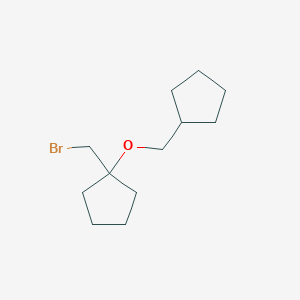


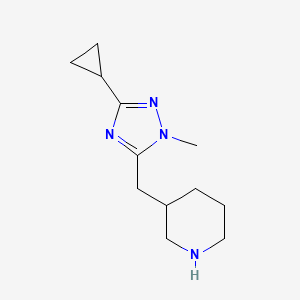

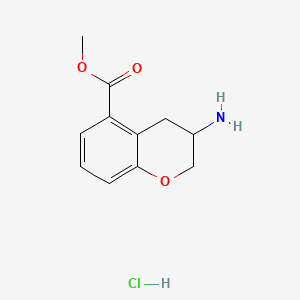
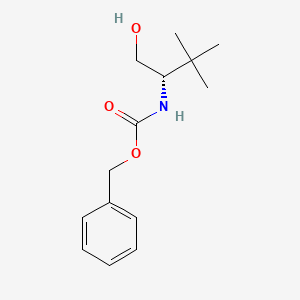
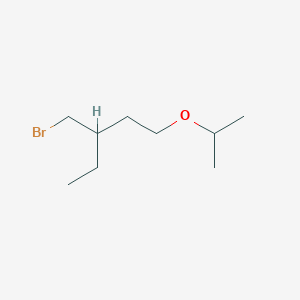
![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[4-(methylamino)butyl]amino]isoindoline-1,3-dione](/img/structure/B13494787.png)
